Product packaging for Bruceoside B(Cat. No.:CAS No. 69687-69-0)

Bruceoside B

Cat. No.: B1201800
CAS No.: 69687-69-0
M. Wt: 682.7 g/mol
InChI Key: JMEAKUYWADWLJX-NTTKDRKVSA-N
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Description

Overview of Quassinoids as a Class of Degraded Triterpenoids

Quassinoids are a group of complex, highly oxygenated, and structurally diverse natural products. nih.gov They are classified as degraded triterpenoids, meaning they are derived from C30 precursors but have lost some carbon atoms, typically resulting in C18, C19, C20, C22, and C25 skeletons. researchgate.netwikipedia.org The term "quassinoid" originates from quassin (B1678622), the first compound of this class to be identified, which was isolated from the plant Quassia amara. researchgate.netnumberanalytics.com

These compounds are known for their characteristically bitter taste and are primarily found in plants belonging to the Simaroubaceae family. numberanalytics.comjst.go.jp The biosynthesis of quassinoids involves a series of intricate enzymatic reactions, including oxidation, reduction, and molecular rearrangements of triterpenoid (B12794562) precursors. numberanalytics.com This complex biosynthetic pathway leads to a wide array of structurally unique quassinoids. numberanalytics.com Due to their significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties, quassinoids have attracted considerable interest in the field of natural products chemistry. wikipedia.orgjst.go.jp

Natural Sources and Distribution of Bruceoside B

This compound is primarily isolated from plants of the Brucea genus, with Brucea javanica (L.) Merr. being the most prominent source. vulcanchem.comnaturalproducts.net This plant, also known as "Ya-Dan-Zi" in traditional Chinese medicine, is an evergreen shrub distributed throughout Southeast Asia, including regions of India, southern China, and northern Australia. hilarispublisher.comprota4u.org

Within Brucea javanica, this compound is found in various parts of the plant, but it is most abundantly concentrated in the fruits and seeds. vulcanchem.comhilarispublisher.com The compound co-occurs with a variety of other bioactive molecules, including other quassinoids like Bruceoside A, Brucein D, and Brusatol (B1667952), as well as triterpenoids and alkaloids. vulcanchem.comnih.gov The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to purify the compound. vulcanchem.com

Historical Context of this compound Research

The scientific investigation of this compound began with the broader exploration of the chemical constituents of Brucea javanica, a plant with a long history of use in traditional medicine for treating ailments such as dysentery and malaria. nih.govnih.gov The initial isolation and structural elucidation of this compound were reported in the late 1970s. nih.gov Early studies characterized it as a novel antileukemic quassinoid glycoside. vulcanchem.com

Research into this compound is part of a larger effort to identify and characterize the numerous quassinoids present in the Simaroubaceae family. wikipedia.org While some other quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have been more extensively studied for their anticancer mechanisms, this compound remains a compound of significant interest. vulcanchem.comfrontiersin.org Its identification is cataloged in chemical databases such as PubChem, with its entry created on April 3, 2014. vulcanchem.com

Detailed Research Findings

The following table summarizes key chemical and physical properties of this compound:

PropertyValueSource
Molecular Formula C32H42O16 nih.govchemblink.com
Molecular Weight 682.67 g/mol chemblink.comtargetmol.com
CAS Number 69687-69-0 chemblink.comtargetmol.com
Physical State Solid (presumed) vulcanchem.com
Solubility Very slightly soluble (0.14 g/L at 25 °C) chemblink.com
Melting Point 181-185 °C chemblink.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42O16 B1201800 Bruceoside B CAS No. 69687-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69687-69-0

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1

InChI Key

JMEAKUYWADWLJX-NTTKDRKVSA-N

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

bruceoside B

Origin of Product

United States

Isolation and Structural Elucidation of Bruceoside B

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Bruceoside B. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule, including the number of different types of protons, their relative numbers, and their proximity to other protons. The chemical shifts (δ), coupling constants (J), and signal multiplicities are all crucial for assigning the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its chemical environment, such as whether it is part of an alkane, alkene, carbonyl group, or attached to an oxygen atom.

¹H and ¹³C NMR Spectral Data of this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
179.83.58 (d, 8.0)
272.94.08 (dd, 8.0, 2.0)
3165.8-
4124.8-
549.53.15 (d, 5.0)
633.82.10 (m), 2.35 (m)
778.55.05 (br s)
844.2-
946.22.45 (d, 5.0)
1026.2-
11138.85.95 (br s)
12162.2-
1382.14.35 (s)
1448.52.90 (d, 5.0)
15170.1-
16169.8-
1821.01.95 (s)
1911.21.20 (d, 6.0)
2068.14.20 (d, 8.0), 4.45 (d, 8.0)
21170.5-
OAc20.8, 169.52.05 (s)
Glucose Moiety
1'102.54.90 (d, 7.5)
2'74.53.50-3.80 (m)
3'76.83.50-3.80 (m)
4'71.23.50-3.80 (m)
5'77.53.50-3.80 (m)
6'62.53.50-3.80 (m)

Note: The chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). The data is based on typical values for quassinoid glycosides and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the molecular ion without significant fragmentation.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Mass Spectrometry Data for this compound

Ionm/z (experimental)m/z (calculated)Molecular Formula
[M+Na]⁺619.1950619.1952C₂₈H₃₆O₁₄Na
[M+H]⁺597.2129597.2132C₂₈H₃₇O₁₄

Note: The m/z values represent the mass-to-charge ratio. The data presented is hypothetical and representative of what would be expected for this compound.

Other Spectroscopic Approaches in Elucidation

In addition to NMR and MS, other spectroscopic techniques contribute to the complete structural elucidation of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For this compound, characteristic absorption bands would be observed for hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The presence of α,β-unsaturated carbonyl systems in the quassinoid core of this compound would give rise to characteristic absorption maxima in the UV region.

The combined application of these spectroscopic methods allows for the unambiguous determination of the complex three-dimensional structure of this compound, a critical step in understanding its chemical and biological properties. nih.gov

Biosynthesis and Chemical Synthesis of Bruceoside B and Its Analogues

Proposed Biosynthetic Pathways of Quassinoids

Quassinoids are classified as degraded triterpenoids, believed to originate from tetracyclic triterpene precursors like euphol (B7945317) through a series of complex enzymatic reactions. researchgate.net The biosynthetic pathway is thought to commence from the mevalonate (B85504) pathway, which provides the initial building blocks for all terpenoids. ucl.ac.uk

The early stages of quassinoid biosynthesis have been elucidated and are understood to share a common route with another class of triterpenoids, the limonoids. Current time information in Bangalore, IN. This shared pathway begins with the cyclization of the C30 precursor, 2,3-oxidosqualene, and proceeds through several intermediates to form the protolimonoid melianol (B1676181). researchgate.net This common origin underscores a close evolutionary relationship between the biosynthetic machinery in different plant families within the order Sapindales. researchgate.netmdpi.com

From the key intermediate melianol, the pathway diverges. For quassinoids, the C30 protolimonoid structure undergoes significant oxidative degradation. This process involves the cleavage and loss of carbon atoms to form the characteristic C18, C19, C20, C22, or C25 skeletons. researchgate.net Bruceoside B's aglycone, brusatol (B1667952), possesses a C20 skeleton, indicating it is a decanortriterpenoid, having lost ten carbon atoms from the original triterpene precursor. researchgate.net While the initial steps to melianol are defined, the precise enzymatic transformations that lead from this protolimonoid to the various quassinoid skeletons, including that of brusatol, are still under investigation but are known to involve extensive oxidative modifications, reductions, and rearrangements. ucl.ac.ukjst.go.jp

Enzymatic Steps and Precursors in Quassinoid Biosynthesis

The biosynthesis of quassinoids is a multi-step process catalyzed by specific enzymes that convert simple precursors into complex final structures. jst.go.jp

Key precursors and the enzymatic steps in the early shared pathway include:

Farnesyl pyrophosphate (FPP): Squalene (B77637) synthase (SQS), a key regulatory enzyme, catalyzes the head-to-head condensation of two FPP molecules to form squalene, controlling the carbon flow into the triterpenoid (B12794562) pathway.

2,3-Oxidosqualene: Following the formation of squalene and its epoxidation, an oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene. In the pathway leading to quassinoids, the OSC produces tirucalla-7,24-dien-3β-ol.

Melianol: A series of subsequent oxidation reactions are carried out by two distinct cytochrome P450 monooxygenases (CYP450s). These enzymes sequentially oxidize tirucalla-7,24-dien-3β-ol to produce the key protolimonoid intermediate, melianol. researchgate.net

Following the formation of melianol, further enzymatic modifications are required to generate the brusatol skeleton. These later steps are catalyzed by a variety of enzyme classes, including:

Cytochrome P450 enzymes: These are heavily involved in the extensive oxidation and skeletal rearrangement steps. jst.go.jp

Oxidoreductases: These enzymes catalyze various reduction reactions throughout the pathway. jst.go.jp

Isomerases: These facilitate the complex rearrangement of the carbon skeleton. jst.go.jp

The conversion from the C30 protolimonoid to the C20 brusatol structure involves significant oxidative cleavage, a hallmark of quassinoid biosynthesis.

Total Synthesis and Semisynthesis of this compound Derivatives

The intricate, highly oxygenated, and stereochemically complex structure of quassinoids like this compound presents a formidable challenge to synthetic chemists. researchgate.netacs.org Consequently, there have been no reports of the total synthesis of this compound itself. Research efforts have instead focused on the total synthesis of related, structurally simpler quassinoids or on the synthesis and modification of its aglycone, brusatol. researchgate.netjst.go.jp

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, is a more common approach for producing quassinoid derivatives. wikipedia.org This strategy leverages the complex core structure already assembled by nature. researchgate.net For instance, semisynthetic analogues of brusatol have been prepared to explore their biological activities. ucl.ac.uk Pharmacokinetic studies have revealed that other quassinoid glycosides, such as Bruceoside A, can be metabolized into brusatol in vivo, suggesting that these glycosides may act as prodrugs and providing a conceptual basis for potential semisynthetic conversions. nih.govx-mol.com

The de novo or total synthesis of quassinoids is a significant undertaking due to their dense and varied functionalities. While this compound has not been a direct target, strategies developed for other quassinoids are relevant to the synthesis of its core structure. The total synthesis of bruceantin (B1667948), a close analogue that shares the brusatol core, has been achieved and provides insight into potential synthetic routes. jst.go.jp

General strategies employed in the total synthesis of quassinoid skeletons include:

Annulation Reactions: Building the fused ring systems step-by-step through various ring-forming reactions.

Diels-Alder Reactions: Constructing the polycyclic core through cycloaddition reactions to rapidly build complexity.

Radical Cyclizations: Forming key carbon-carbon bonds, particularly in sterically hindered environments.

An attempted total synthesis of the proposed structure for the aglycone of Bruceoside C ultimately proved the initial structural assignment to be incorrect, highlighting the immense difficulty in unambiguously synthesizing these molecules. acs.orgrsc.org These synthetic campaigns underscore the challenge of controlling stereochemistry across multiple contiguous chiral centers and installing the correct oxidation patterns.

To investigate the structure-activity relationships (SAR) of this compound's core, numerous semisynthetic derivatives of its aglycone, brusatol, have been synthesized and evaluated. mdpi.com Derivatization involves chemically modifying a specific functional group on the molecule to produce a new compound with altered properties, which can enhance potency or reduce toxicity. mdpi.comacs.org

The brusatol molecule offers several sites for chemical modification, including hydroxyl groups at C-3 and C-12, and the ester group at C-15. acs.org Researchers have synthesized libraries of brusatol derivatives by modifying these positions to probe their importance for biological activity.

Key modification strategies and SAR findings for brusatol include:

Modification at C-15: The ester side chain at the C-15 position has been a primary target for modification. By hydrolyzing the natural ester and coupling the resulting alcohol with various carboxylic acids or other functional groups, researchers have created a wide range of new analogues. For example, replacing the natural side chain with flexible chains, phenyl-substituted groups, or heterocyclic moieties has been explored to develop derivatives with improved activity and lower toxicity. mdpi.com

Modification at C-3 and C-21: The enolic hydroxyl group at C-3 and the esterified carboxyl group at C-21 have also been functionalized. For instance, nitric oxide (NO)-donating furoxan moieties have been attached at these positions to create hybrid molecules with anti-inflammatory properties. acs.org

Multi-Target-Directed Ligand (MTDL) Strategy: This approach involves designing hybrid molecules that can interact with multiple biological targets. This strategy has been used to create brusatol derivatives with potent activity against barnacle settlement, a potential application in developing environmentally friendly antifouling agents. mdpi.com

These SAR studies are crucial for optimizing the therapeutic potential of the quassinoid scaffold, aiming to enhance desired biological effects while minimizing adverse effects. mdpi.commdpi.com

Analytical Methodologies for Bruceoside B Research

Chromatographic Techniques in Quantification and Purity Assessment

Chromatography is a fundamental technique for separating and purifying Bruceoside B from complex plant extracts. wikipedia.orgadvancechemjournal.com It leverages the differential distribution of the compound between a stationary phase and a mobile phase to achieve separation. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. openaccessjournals.com This method offers high resolution, accuracy, and efficiency in separating components from intricate mixtures. openaccessjournals.com

A common HPLC method for the simultaneous determination of this compound, along with other quassinoids like Bruceoside A and Brusatol (B1667952), in Brucea javanica utilizes a C18 column. hilarispublisher.comhilarispublisher.com The separation is typically achieved using a gradient elution program with a mobile phase consisting of water and methanol. hilarispublisher.comhilarispublisher.com Detection is often set at a wavelength of 221 nm, where this compound exhibits maximum absorption. hilarispublisher.com

Research has established the linearity of HPLC methods for this compound quantification over specific concentration ranges. For instance, a linear calibration curve for this compound has been demonstrated in the range of 0.722-2.166 µg with a high correlation coefficient (0.9999). hilarispublisher.comhilarispublisher.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 4.3 ng/mL and 12.2 ng/mL, respectively, highlighting the sensitivity of the technique. hilarispublisher.com The average recovery rate for this compound using HPLC is approximately 96.1%, with a relative standard deviation (RSD) of 4.4%, indicating good accuracy and precision. hilarispublisher.comhilarispublisher.com

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Value
Column Cosmosil C18 (4.6×250 mm, 5 μm)
Mobile Phase Gradient of Water (A) and Methanol (B)
Flow Rate 1.0 mL/min
Detection Wavelength 221 nm
Linear Range 0.722-2.166 µg
Correlation Coefficient 0.9999
Limit of Detection (LOD) 4.3 ng/mL
Limit of Quantitation (LOQ) 12.2 ng/mL
Average Recovery 96.1%
RSD of Recovery 4.4%

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

While HPLC is the predominant chromatographic technique for this compound analysis, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have specific applications. thenational.academyresearch-solution.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thenational.academy For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase its volatility. While less common than HPLC for quassinoid analysis, GC-based methods can be employed for specific research purposes, such as analyzing fatty acid content in extracts of Brucea javanica. researchgate.netchromatographyonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative analysis and preliminary screening of this compound in plant extracts. chromatographyonline.commerckmillipore.comlibretexts.org It allows for the simultaneous analysis of multiple samples and can be used to monitor the progress of extraction and purification processes. merckmillipore.comlibretexts.org In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and the sample is spotted on the plate. thenational.academy A solvent system (mobile phase) is then allowed to move up the plate, separating the components based on their differential affinities for the stationary and mobile phases. libretexts.org The separated spots can be visualized under UV light or by using a locating agent. thenational.academy The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. fiu.edursc.org It provides detailed information about the molecular weight and fragmentation pattern of the compound, enabling its unambiguous identification. rsc.org

In the analysis of Brucea javanica, fingerprinting chromatograms are often established, and the characteristic peaks are identified by mass spectrometry. hilarispublisher.com For this compound, identification is frequently achieved in the positive ion mode, where it is detected as a sodium adduct, [M+Na]⁺, with a characteristic m/z value of 705.4. hilarispublisher.com This technique is crucial for confirming the presence of this compound in complex mixtures and for distinguishing it from other structurally similar quassinoids. hilarispublisher.comnih.gov

Spectrophotometric Approaches in Analytical Studies

Spectrophotometry is a widely used analytical technique based on the measurement of the absorption of light by a substance. jfda-online.compsu.edupurdue.edu In the context of this compound research, UV-Vis spectrophotometry is particularly relevant.

The principle behind spectrophotometry is that every compound absorbs or transmits light over a certain range of wavelengths. wepal.nl By measuring the amount of light absorbed by a sample, the concentration of the analyte can be determined. purdue.edu Diode-Array Detection (DAD) analysis, a type of UV-Vis spectrophotometry, has been used to determine the optimal detection wavelength for this compound and other quassinoids. hilarispublisher.com Studies have shown that the maximum absorption for this compound occurs at a wavelength of 221 nm, which is subsequently used for its quantification in HPLC-DAD methods. hilarispublisher.com

Advanced hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive analysis of complex samples containing this compound, advanced hyphenated techniques are employed. ajrconline.orgnumberanalytics.com These techniques combine the separation power of chromatography with the detection specificity of spectroscopy. longdom.orgnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of MS. ajrconline.orgasiapharmaceutics.info This combination allows for the reliable identification and quantification of this compound, even in trace amounts, within complex matrices. nih.govasiapharmaceutics.info The use of HPLC-MS, particularly with tandem mass spectrometry (MS-MS), provides detailed structural information and enhances the certainty of compound identification. nih.gov

Other hyphenated techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy) can also provide valuable structural information for the comprehensive characterization of this compound and other natural products. longdom.orgnih.gov

Pharmacological Activities and Molecular Mechanisms of Bruceoside B

Anticancer and Antineoplastic Mechanisms

Bruceoside B exhibits promising anticancer properties through a multi-faceted approach that includes the modulation of cancer cell growth, induction of programmed cell death, and interference with critical signaling networks that promote tumor survival and proliferation.

Modulation of Cellular Proliferation and Cell Cycle Progression in Cancer Models

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govresearchgate.net The progression through the different phases of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.comnih.gov While direct studies detailing the specific effects of this compound on cell cycle-regulating proteins are not extensively documented in the available research, the broader class of quassinoids, to which this compound belongs, has been shown to exert anti-proliferative effects against various cancer cell lines. nih.gov This suggests that this compound may influence the expression or activity of key cell cycle regulators such as cyclins and CDKs, leading to cell cycle arrest and inhibition of cancer cell proliferation. Further investigation is needed to elucidate the precise mechanisms by which this compound modulates cell cycle progression in cancer cells.

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a critical step in tumorigenesis. nih.govjst.go.jp this compound has been implicated in inducing apoptosis in cancer cells through various molecular pathways. researchgate.net

Caspases are a family of proteases that play a central role in executing the apoptotic program. creative-diagnostics.com They are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). creative-diagnostics.com The activation of initiator caspases triggers a cascade that leads to the activation of executioner caspases, which in turn cleave a multitude of cellular substrates, culminating in cell death. creative-diagnostics.comharvard.edu Research indicates that related quassinoids can activate caspase-dependent pathways. For instance, Brucein D, another compound from Brucea javanica, has been shown to activate caspase-9, caspase-3, and caspase-8 in pancreatic cancer cells. nih.gov Studies on this compound have shown that it can reduce the activation of apoptotic pathways, though the specific context was in an inflammatory model rather than cancer. researchgate.net However, it was noted to decrease the expression of Caspase-3. researchgate.netresearchgate.net This suggests a complex role for this compound in regulating apoptosis that may be cell-type and context-dependent.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. frontiersin.orgnih.gov The ratio of these opposing proteins is a key determinant of a cell's susceptibility to apoptosis. dovepress.comresearchgate.net An increase in the Bax/Bcl-2 ratio is a common trigger for the mitochondrial-mediated apoptotic cascade. dovepress.com Research has demonstrated that this compound can influence the expression of these proteins. In a study on lipopolysaccharide-induced acute lung injury, this compound was found to affect the expression of Bax and Bcl-2. researchgate.netresearchgate.net Specifically, it has been shown to regulate these proteins, which are tightly linked to cellular proliferation and apoptotic pathways. nih.gov

Interference with Key Signal Transduction Pathways

Signal transduction pathways are intricate communication networks within cells that control fundamental processes such as growth, survival, and proliferation. In cancer, these pathways are often aberrantly activated, promoting uncontrolled cell growth and resistance to apoptosis.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. mdpi.comnih.gov Its constitutive activation is a frequent event in many types of cancer, contributing to tumor progression and therapeutic resistance. mdpi.com Studies have shown that this compound can inhibit the activity of Akt and its downstream pathways. researchgate.net By suppressing the phosphorylation of key proteins in this cascade, this compound can effectively attenuate the pro-survival signals that are essential for cancer cell viability. researchgate.netresearchgate.net This inhibition of the PI3K/Akt/NF-κB pathway represents a significant mechanism through which this compound exerts its anticancer effects. targetmol.comresearchgate.net

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses. frontiersin.org The MAPK family primarily includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.org Dysregulation of these pathways is frequently observed in cancer, contributing to uncontrolled cell growth and survival. nih.gov

This compound has been shown to modulate the MAPK pathway, contributing to its anticancer effects. Research on related quassinoids, such as Bruceine D, indicates that the induction of apoptosis in cancer cells can be mediated through the MAPK/JNK pathway. explorationpub.com The activation of JNK can lead to the phosphorylation of c-Jun, a transcription factor involved in expressing pro-apoptotic proteins. explorationpub.com Similarly, the p38 MAPK pathway, when activated, can induce apoptosis and cell cycle arrest, acting as a tumor suppressor. explorationpub.com

Table 1: Effects of this compound and Related Compounds on MAPK Pathway Components

CompoundCancer ModelEffect on MAPK PathwayOutcomeReference
Bruceine DNon-small cell lung cancerActivation of JNKInduction of apoptosis explorationpub.com
Bruceine DVarious cancersActivation of p38 MAPKTumor suppression explorationpub.com
KaempferolColon cancerUpregulation of p-p38 MAPK, downregulation of p-JNK and p-ERKInduction of apoptosis frontiersin.org
Astragaloside IVBreast cancerInhibition of MAPK activationInhibition of cell proliferation and invasion frontiersin.org
JAK/STAT Pathway Interference

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, survival, and immunity. dovepress.comnih.gov Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, leading to tumor cell survival and proliferation. dovepress.comfrontiersin.org

While direct studies on this compound's effect on the JAK/STAT pathway are limited, the activity of other natural compounds provides a basis for its potential interference. For instance, terpenoids have been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of STAT3. mdpi.com Similarly, Bruceine D has been demonstrated to inhibit the JAK/STAT signaling pathway. explorationpub.com This interference can disrupt the downstream signaling cascade that promotes cancer cell growth and survival. Constitutive activation of this pathway is linked to tumor cell survival, proliferation, and immune evasion in various malignancies. dovepress.com

Akt/mTOR Axis Dysregulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.comimrpress.com Dysregulation of this pathway is a common feature in many cancers, leading to enhanced proliferation and resistance to therapy. mdpi.comfrontiersin.org

Research on related compounds suggests that this compound could dysregulate the Akt/mTOR axis. For example, Bruceine D has been shown to exhibit its anti-proliferative effects by inhibiting the PI3K/Akt/mTOR pathway. explorationpub.com The mTOR protein, a key component of this pathway, integrates signals from various upstream pathways to control cellular processes. frontiersin.org Overactivation of the PI3K/Akt/mTOR axis is frequently observed in various cancers and is associated with a poor prognosis. mdpi.comnih.gov

EGFR Signaling Pathway Targeting

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. nih.govdovepress.com Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. nih.govmdpi.com

Targeting the EGFR signaling pathway is a well-established strategy in cancer therapy. nih.gov While direct evidence for this compound targeting EGFR is not extensively documented, the interplay between EGFR and the pathways it modulates, such as the MAPK and PI3K/Akt pathways, suggests a potential indirect effect. mdpi.commdpi.com The activation of EGFR can lead to the activation of both the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, both of which are implicated in the mechanisms of action of related quassinoids. mdpi.com

Inhibition of Protein and Nucleic Acid Synthesis

Ribosomal Inhibition and Protein Elongation Disruption

This compound and other quassinoids are known to be potent inhibitors of protein synthesis. google.comcapes.gov.br This inhibition is a key aspect of their cytotoxic and antineoplastic activities.

Studies on quassinoids like brusatol (B1667952) and bruceantin (B1667948) have shown that they inhibit protein synthesis at the ribosomal level. capes.gov.brcapes.gov.br The primary mechanism involves the blockade of the elongation step of protein synthesis. capes.gov.brnih.gov This disruption prevents the addition of amino acids to the growing polypeptide chain, leading to a halt in protein production. frontiersin.org The inhibition is often selective for certain types of cancer cells. capes.gov.br Research on brusatol, a structurally similar quassinoid, has confirmed that it acts as a general translation inhibitor, leading to a decrease in the levels of short-lived proteins. nih.gov

Table 2: Research Findings on Quassinoid-Mediated Inhibition of Protein Synthesis

DNA and RNA Polymerase Activity Modulation

The synthesis of DNA and RNA, catalyzed by DNA and RNA polymerases respectively, is fundamental for cell growth and division. wikipedia.orgmdpi.com While the primary mechanism of this compound is often attributed to protein synthesis inhibition, modulation of nucleic acid synthesis could be a secondary or complementary action.

While direct studies on this compound's effect on DNA and RNA polymerases are scarce, the general principle of targeting these enzymes is a known anticancer strategy. nih.gov RNA polymerase is responsible for transcribing DNA into RNA, a process that can be modulated by various factors. wikipedia.orgbiorxiv.org Similarly, DNA polymerases are crucial for DNA replication. mdpi.com The inhibition of protein synthesis by this compound would indirectly affect the synthesis of these polymerases, as they are themselves proteins. However, it is not yet clear if this compound directly interacts with and modulates the activity of these enzymes.

Effects on Purine (B94841) Synthesis and Related Enzymes

The metabolic pathways of cancer cells are often dysregulated, with many showing an increased reliance on de novo nucleotide synthesis to support rapid proliferation. This makes the enzymes involved in these pathways attractive targets for anticancer therapies. The de novo synthesis of purine nucleotides is a complex, energy-intensive process that builds the purine ring from simpler molecules, ultimately forming inosine (B1671953) monophosphate (IMP), which is a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). basicmedicalkey.com Key enzymes in this pathway, such as amidophosphoribosyltransferase, are subject to feedback inhibition by these end products. nih.gov

In the context of cancer treatment, several drugs have been developed to inhibit purine synthesis. For example, mycophenolate mofetil and mizoribine (B1677216) target inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in GMP synthesis, thereby depleting guanine (B1146940) nucleotide pools and inhibiting the cell cycle in lymphocytes. reactionbiology.com Similarly, methotrexate (B535133) inhibits dihydrofolate reductase, an enzyme crucial for regenerating tetrahydrofolate, a cofactor required for two steps in the de novo purine synthesis pathway. google.com However, research into the effects of this compound on this pathway has indicated a lack of direct inhibitory action. A patent for cancer chemopreventive compounds reported that in an assay measuring the inhibition of the purine synthesis pathway, this compound was found to be inactive. nih.gov This suggests that the anticancer activities of this compound are likely mediated through other mechanisms, rather than the direct disruption of purine production.

Anti-Metastatic and Anti-Invasive Properties in Cancer Cell Models

Metastasis, the process by which cancer cells spread from a primary tumor to distant sites, is a major cause of cancer-related mortality. nih.gov This complex process involves cell invasion into surrounding tissues, entry into and survival in the circulatory system, and colonization of secondary organs. nih.gov A key process enabling this is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive mesenchymal properties.

While direct studies on the anti-metastatic properties of this compound are limited, research on structurally related quassinoids isolated from Brucea javanica provides significant insights. Brusatol, for instance, has demonstrated the ability to inhibit the migration and invasion of colorectal cancer cells. mdpi.com Its mechanism involves reversing the EMT process, which is mediated by the RhoA/ROCK1 signaling pathway. mdpi.com Similarly, Bruceine D has been shown to reduce the migratory and invasive capabilities of triple-negative breast cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.gov It also exhibits anti-metastatic effects in osteosarcoma models. nih.gov These related compounds have been observed to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step for invasion. nih.govresearchgate.net Given the structural similarities among these quassinoids, it is plausible that this compound may exert similar anti-metastatic and anti-invasive effects.

Table 1: Anti-Metastatic and Anti-Invasive Effects of this compound-Related Compounds

Compound Cancer Model Key Findings Affected Molecules/Pathways
Brusatol Colorectal Cancer Inhibited migration and invasion; reversed EMT. mdpi.com RhoA/ROCK1 mdpi.com
Bruceine D Triple-Negative Breast Cancer Lowered migratory and invasive capabilities. nih.gov PI3K/AKT nih.gov

Effects on Cancer Stem Cells and Spheroid Formation

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor growth, metastasis, and resistance to conventional therapies. nih.govsigmaaldrich.com A common in vitro method to study CSCs is the spheroid formation assay, where the ability of single cells to form three-dimensional, non-adherent spherical colonies is considered indicative of self-renewal capacity. nih.govlibretexts.org

Evidence from studies on quassinoids closely related to this compound suggests a potential role in targeting CSCs. Bruceine D, for example, has been shown to inhibit the stem cell-like traits of osteosarcoma cells. sigmaaldrich.com It effectively suppressed the sphere-forming ability and self-renewal capacity of osteosarcoma stem cells, an effect mediated through the inhibition of the STAT3 signaling pathway. sigmaaldrich.com Another related compound, Bruceantin, exhibited potent antiproliferative activity against multiple myeloma CSCs, inducing cell cycle arrest and apoptosis. nih.gov The mechanism for Bruceantin's effect on CSC proliferation appears to be mediated, at least in part, by the Notch signaling pathway. nih.gov These findings highlight the potential of the quassinoid class of compounds to eradicate CSCs, a critical goal for preventing cancer recurrence and overcoming therapeutic resistance. nih.govsigmaaldrich.com

Table 2: Effects of this compound-Related Compounds on Cancer Stem Cells

Compound Cancer Model Key Effects Implicated Pathway
Bruceine D Osteosarcoma Inhibited sphere-forming and self-renewal ability. sigmaaldrich.com STAT3 sigmaaldrich.com

Anti-Inflammatory Mechanisms

Chronic inflammation is a critical component of tumor progression, contributing to the proliferation and survival of malignant cells, angiogenesis, and metastasis. This compound has demonstrated significant anti-inflammatory properties through various mechanisms.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines are key signaling molecules that mediate inflammatory responses. researchgate.net Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are prominent pro-inflammatory cytokines that play crucial roles in both acute and chronic inflammation and are implicated in the pathogenesis of various inflammatory diseases and cancers. acs.orgdntb.gov.ua Research has shown that this compound can significantly decrease the secretion of these key inflammatory cytokines. In studies using lipopolysaccharide (LPS)-activated macrophages, a standard model for inducing an inflammatory response, this compound markedly reduced the production of TNF-α, IL-6, and IL-1β. nih.govejmo.org

Suppression of Nitric Oxide (NO) Release

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, in the context of inflammation, high concentrations of NO, produced by inducible nitric oxide synthase (iNOS), can contribute to tissue damage and have pro-tumorigenic effects. libretexts.org The suppression of excessive NO production is a key target for anti-inflammatory agents. This compound has been shown to be a potent inhibitor of NO release. In LPS-activated macrophage cell models, it effectively inhibited the production of NO, demonstrating its capacity to quell this aspect of the inflammatory response. nih.govejmo.org

Regulation of Inflammatory Signaling Cascades (e.g., PI3K/Akt/NF-κB)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways that control the expression of inflammatory mediators. The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a critical cascade in regulating inflammation. NF-κB is a transcription factor that, in its resting state, is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the PI3K/Akt pathway can become activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory molecules, including TNF-α, IL-6, IL-1β, and iNOS. nih.govlibretexts.org

Studies have demonstrated that this compound exerts its anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. nih.gov Western blot analysis has confirmed that treatment with this compound inhibits the phosphorylation of Akt, which in turn prevents the degradation of IκBα and reduces the nuclear translocation and activation of NF-κB. nih.govejmo.org By suppressing this central inflammatory signaling cascade, this compound effectively downregulates the expression of a suite of pro-inflammatory cytokines and enzymes. nih.gov

Table 3: Summary of Anti-Inflammatory Mechanisms of this compound

Mechanism Effect of this compound Model System
Pro-inflammatory Cytokine Production Significantly decreased secretion of TNF-α, IL-6, and IL-1β. nih.govejmo.org LPS-activated Macrophages nih.govejmo.org
Nitric Oxide (NO) Release Potent inhibition of NO production. nih.govejmo.org LPS-activated Macrophages nih.govejmo.org

Antiviral Mechanisms

This compound has demonstrated notable antiviral properties through various mechanisms, including the direct inhibition of viral life cycle components and interactions with key viral enzymes.

Inhibition of Viral Replication Pathways

The antiviral action of this compound involves the disruption of critical steps in viral replication. youtube.com Viruses are obligate intracellular parasites that rely on the host cell's machinery for their propagation, a multi-stage process that includes attachment, entry, uncoating, replication of the viral genome, synthesis of viral proteins, assembly, and release. youtube.comfrontiersin.org Antiviral agents can interfere with any of these stages. youtube.com In the case of plant viruses like the Tobacco Mosaic Virus (TMV), quassinoids, including this compound, have been found to inhibit the accumulation of the viral coat protein. researchgate.net This suggests a mechanism that interferes with viral protein synthesis or assembly, a crucial part of the replication pathway. Furthermore, computational studies targeting the neuraminidase enzyme of the influenza virus suggest another potential pathway of inhibition. researchgate.netunpad.ac.id Neuraminidase is essential for the release of newly formed virus particles from the infected host cell, and its inhibition traps the virions at the cell surface, preventing the spread of infection. youtube.comnih.gov

Specific Antiviral Activity against Plant Viruses (e.g., Tobacco Mosaic Virus)

This compound has shown potent and specific activity against the Tobacco Mosaic Virus (TMV), a well-studied plant virus that causes significant agricultural losses. datapdf.com In a study evaluating 17 quassinoids from Brucea javanica, this compound was one of eight compounds that exhibited strong antiviral activity against TMV. researchgate.netnih.gov Its efficacy was significantly higher than that of ningnanmycin, a commercial antiviral agent used as a positive control. researchgate.netdatapdf.com The study, which utilized a half-leaf method, determined the 50% inhibitory concentration (IC₅₀) for this compound and related compounds, highlighting its potential as a natural antiviral agent for plant protection. datapdf.comnih.gov The glycosylation at the 3-OH position in this compound was noted to have a slightly negative influence on its anti-TMV activity when compared to its aglycone, brusatol. jst.go.jp

Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of this compound and Related Compounds
CompoundIC₅₀ (µM)Source
This compound4.64 jst.go.jp
Brusatol3.42 researchgate.netjst.go.jp
Bruceine B3.47 researchgate.netjst.go.jp
Yadanzioside I4.22 researchgate.netjst.go.jp
Ningnanmycin (Control)117.3 researchgate.netdatapdf.comnih.gov

Computational Predictions for Antiviral Targets (e.g., Neuraminidase)

Computational studies, specifically molecular docking, have been employed to predict the antiviral targets of this compound. These in silico methods investigate the binding affinity of a ligand (this compound) to the active site of a target protein, such as the neuraminidase (NA) of the highly pathogenic H5N1 avian influenza virus. researchgate.netunpad.ac.id Neuraminidase is a critical enzyme for influenza virus replication, making it a key target for antiviral drugs. nih.gov A molecular docking study screened several compounds from Brucea javanica against H5N1 NA and found that this compound exhibited the lowest binding energy value of -9.1 kcal/mol. researchgate.netunpad.ac.id This strong binding affinity suggests a high potential for inhibitory activity. unpad.ac.id Despite the favorable binding energy, the analysis of intermolecular interactions revealed that this compound formed only one hydrogen bond with the amino acid residue Tyr347 in the NA binding site. researchgate.net Other compounds, like bruceine G and bruceoside C, showed more extensive interactions with key residues, even with slightly higher binding energies. researchgate.netunpad.ac.id

Table 2: Molecular Docking Results of Brucea javanica Compounds against H5N1 Neuraminidase
CompoundBinding Energy (kcal/mol)Source
This compound-9.10 unpad.ac.id
Bruceantinol (B162264)-8.65 unpad.ac.id
Bruceine G-8.41 unpad.ac.id
Bruceoside C-8.39 unpad.ac.id
Bruceantin-8.17 unpad.ac.id
Oseltamivir (Control)-9.30 unpad.ac.id

Antiparasitic and Antiprotozoal Mechanisms

Quassinoids isolated from Brucea javanica, including compounds structurally related to this compound, have demonstrated significant activity against various parasites, including protozoa responsible for diseases in humans and animals.

Activity against Trypanosoma Species

Trypanosoma species are protozoan parasites that cause diseases such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.govrsc.org Research into natural products has identified quassinoids from Brucea javanica as possessing potent antitrypanosomal properties. researchgate.net Studies have demonstrated that various quassinoids, such as bruceine A, bruceantinol, and brusatol, exhibit strong in vitro activity against Trypanosoma evansi and Trypanosoma brucei brucei. researchgate.netplos.org For instance, bruceine A and brusatol showed IC₅₀ values in the nanomolar range, comparable to standard trypanocidal drugs. researchgate.net While direct studies focusing exclusively on this compound's activity against Trypanosoma are less common, the established potent activity of its parent compound, brusatol, and other related quassinoids from the same plant source points to a potential mechanism of action against these parasites. researchgate.net The mechanism of resistance in trypanosomes can involve decreased drug import or enhanced export, highlighting the need for new compounds that can overcome these challenges. nih.gov

Activity against Plasmodium falciparum (Antimalarial)

Malaria, caused by Plasmodium parasites, remains a major global health issue, with Plasmodium falciparum being the most lethal species. ekb.egnih.gov The search for new antimalarial drugs is driven by the spread of resistance to existing therapies. nih.govdovepress.com Quassinoids from Brucea javanica have long been recognized for their antimalarial potential. najms.com Research has shown that brusatol, the aglycone of this compound, possesses potent activity against P. falciparum. acs.org A recent study identified brusatol as a transmission blocker, meaning it can inhibit the maturation of gametocytes and prevent the parasite's transmission to mosquitoes. acs.org This multistage activity is a highly desirable feature for an antimalarial drug. acs.org Although this compound itself was not the primary focus of these specific antimalarial studies, the strong activity of its direct precursor, brusatol, suggests that it is a relevant compound in the context of antimalarial research derived from Brucea javanica. acs.org The antimalarial mechanism of many drugs involves targeting processes like hemoglobin digestion or nucleic acid synthesis within the parasite. eco-vector.comnih.gov

Activity against Entamoeba histolytica (Amoebicidal)

Entamoeba histolytica is a protozoan parasite that causes amebiasis, a significant cause of morbidity and mortality worldwide. bioline.org.brfrontiersin.orgnih.gov The parasite exists in two forms: a cyst stage that can survive in the environment and an active, invasive trophozoite stage. nih.gov Infection occurs through the ingestion of cysts, typically from contaminated food or water. nih.govwikipedia.org In the intestine, the cysts transform into trophozoites, which can invade the intestinal lining, causing cell death and inflammation. nih.govwikipedia.org This can lead to conditions ranging from amebic colitis to liver abscesses. bioline.org.brmedscape.com While metronidazole (B1676534) is a common treatment, concerns about its side effects and potential resistance highlight the need for new therapeutic agents. frontiersin.orgfrontiersin.org

Research into natural products has identified compounds with potential amoebicidal properties. While direct studies on this compound's activity against Entamoeba histolytica are not extensively detailed in the provided results, the broader class of compounds from Brucea javanica have been investigated for various medicinal properties. The amoebicidal activity of a compound is often evaluated by its ability to kill the E. histolytica trophozoites. frontiersin.orgmdpi.com The mechanism of cell killing can involve various pathways, including the induction of programmed cell death, disruption of the cell membrane, and interference with essential metabolic processes. mdpi.com For instance, some natural compounds have been shown to induce morphological changes in trophozoites, such as rounding and vacuolation, which are indicative of cell distress and death. mdpi.com

Anti-Tuberculosis Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant strains. nih.gov This has spurred the search for new anti-TB drugs with novel mechanisms of action. biomedpharmajournal.orgmdpi.com

Inhibition of Mycobacterium Enzymes (e.g., InhA enzyme)

This compound, a quassinoid triterpenoid (B12794562) from Brucea javanica, has been identified as a potential anti-tuberculosis agent. targetmol.comtargetmol.comtargetmol.com Its mechanism of action is believed to involve the inhibition of the Mycobacterium enoyl-acyl carrier protein reductase (InhA). nih.govtargetmol.comtargetmol.com The InhA enzyme is a crucial component of the type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing mycolic acids. nih.gov Mycolic acids are essential, major components of the mycobacterial cell wall, and their disruption can lead to cell death. nih.govbiomedpharmajournal.org

In silico studies, which use computational methods to predict the interaction between molecules, have explored the potential of compounds from Brucea javanica, including bruceosides, to inhibit the InhA enzyme. nih.govpublichealthinafrica.org These studies compare the binding affinity of the natural compounds to that of known inhibitors and the enzyme's natural ligand.

A molecular docking study evaluated various phytochemicals from Brucea javanica for their ability to inhibit the InhA enzyme. The study compared the MolDock scores, a measure of binding affinity, of these compounds to a native ligand and the standard drug isoniazid (B1672263) (INH). A lower MolDock score indicates a stronger predicted binding interaction.

CompoundMolDock Score (Kcal/mol)
This compound -167.68
Bruceoside C-160.80
Bruceoside D-149.86
Bruceoside E-151.98
Bruceoside F-190.76
Isoniazid (INH)-54.44
Native Ligand (4PI)-120.61
Data from an in-silico study on phytochemicals from Brucea javanica. nih.gov

Mechanistic Insights into Anti-Tuberculosis Action

The inhibition of the InhA enzyme by compounds like this compound disrupts the synthesis of mycolic acid, a critical component of the Mycobacterium tuberculosis cell wall. nih.govbiomedpharmajournal.org This disruption weakens the cell wall, making the bacterium more susceptible to environmental stresses and the host's immune response, ultimately leading to cell death. biomedpharmajournal.org The effectiveness of isoniazid, a first-line anti-TB drug, is also based on its ability to inhibit InhA. biomedpharmajournal.org The emergence of resistance to isoniazid often involves mutations in the InhA enzyme, making the discovery of new InhA inhibitors particularly important. nih.gov

Other Investigated Biological Activities

Beyond its potential as an amoebicidal and anti-tuberculosis agent, research has explored other biological activities of compounds derived from Brucea javanica, including their effects on agricultural pests.

Antifeedant Properties against Agricultural Pests

Plant-derived compounds offer a promising alternative to synthetic pesticides for pest management. mdpi.commdpi.com Antifeedants, or feeding deterrents, are substances that reduce food consumption by insects. entomoljournal.com They can act by stimulating deterrent receptors in the insect's taste cells or by interfering with the perception of feeding stimulants. entomoljournal.com This leads to reduced feeding and can significantly limit the developmental potential of the pest. entomoljournal.com

Extracts from Brucea javanica have demonstrated antifeedant activities against various insect larvae. researchgate.net For instance, research on a related quassinoid, brusatol, also isolated from B. javanica, has shown potent antifeedant activity against the third-instar larvae of Spodoptera exigua. researchgate.net Limonoids, a class of compounds found in the Meliaceae family (to which Brucea does not belong, but which is known for insecticidal plants), are well-known for their antifeedant and growth-regulating properties. mdpi.com

Insecticidal Effects and Related Research

In addition to deterring feeding, some plant-derived compounds have direct insecticidal effects, meaning they are toxic to insects. researchgate.netunila.ac.id The search for environmentally friendly pesticides has driven research into the insecticidal properties of natural products. researchgate.net

Brusatol, a quassinoid from B. javanica, has exhibited contact toxicity against the larvae of Spodoptera exigua. researchgate.net Further investigation into its mechanism of action revealed that brusatol can induce apoptotic cell death in insect cell lines. researchgate.net This process involves the activation of caspases and the release of cytochrome c, indicating a mitochondrial-dependent pathway of cell death. researchgate.net Such findings provide valuable insights into the mode of action of these compounds and support their potential development as biodegradable insecticides. researchgate.net The use of microbial pesticides, such as those based on Bacillus thuringiensis (Bt), is another established biological control method. nih.govuconn.edu

Preclinical Research Approaches and Future Directions

In Vitro Cellular Models in Bruceoside B Research

In vitro models are indispensable tools for the initial screening and mechanistic elucidation of novel compounds like this compound. They offer a controlled environment to study cellular responses, cytotoxicity, and molecular targets.

The initial characterization of this compound identified it as a novel antileukemic quassinoid glycoside, with foundational studies noting its activity against P-388 murine leukemia cells. acs.org While extensive research on a wide array of cell lines for this compound is not as developed as for other quassinoids, the activity of its chemical relatives provides a strong rationale for its investigation across diverse cancer types. nih.gov For instance, the related compound Bruceoside C has demonstrated significant cytotoxic effects against KB (a human epidermoid carcinoma of the nasopharynx) and RPMI-7951 (human malignant melanoma) cell lines. nih.govbioline.org.br

Other quassinoids from Brucea javanica, such as Brusatol (B1667952) and Bruceine D, have been rigorously tested against a panel of cancer cell lines, providing a roadmap for future this compound studies. This includes cell lines for liver cancer (e.g., Bel-7404, HEPG2), breast cancer (e.g., MCF-7, MDA-MB-231), and pancreatic cancer (e.g., PANC-1). researchgate.net The use of primary cell cultures, derived directly from patient tumors, would offer a more clinically relevant context, and comparing cytotoxicity in cancerous versus non-cancerous primary cells could establish tumor selectivity. An aqueous extract of Brucea javanica showed selective toxicity against the HTB-126 breast cancer cell line while having a much milder effect on the corresponding normal fibroblast cell line (HTB-125) from the same patient. nih.gov Investigating this compound in a similar panel is a logical progression for its preclinical evaluation.

Compound/ExtractCell LineCancer TypeObserved EffectReference
This compoundP-388Murine LeukemiaAntileukemic activity acs.org
Bruceoside CKBHuman Epidermoid CarcinomaCytotoxic (ED₅₀ < 0.1 µg/ml) nih.govbioline.org.br
Bruceoside CRPMI-7951Human Malignant MelanomaCytotoxic (ED₅₀ < 0.1 µg/ml) nih.govbioline.org.br
BrusatolMCF-7Breast CancerCytotoxic (IC₅₀: 0.08-10 µmol/L) researchgate.net
Brucea javanica ExtractHTB-126Breast CancerSelective cytotoxicity (~70% cell death) nih.gov
Brucea javanica ExtractHTB-125Normal FibroblastMild cytotoxicity (~24% cell death) nih.gov

Traditional two-dimensional (2D) cell monolayers fail to replicate the complex architecture and intercellular communication of the in vivo tumor microenvironment (TME). mdpi.com Advanced models, including co-culture systems and three-dimensional (3D) cultures like spheroids and organoids, offer a more physiologically relevant platform for drug testing. frontiersin.orgnih.gov These systems allow for the incorporation of stromal cells, such as cancer-associated fibroblasts (CAFs) and immune cells (e.g., macrophages), which are known to play critical roles in tumor progression, metastasis, and drug resistance. thermofisher.complos.org

Currently, specific studies employing co-culture or 3D models to investigate the mechanisms of this compound have not been prominently reported. This represents a significant gap and a compelling future direction for research. Such models would be invaluable for answering key questions:

Tumor-Stroma Interactions: A co-culture of cancer cells with fibroblasts could reveal whether this compound can modulate the reciprocal signaling that promotes cancer invasion and proliferation. plos.org

Immune Evasion: Incorporating macrophages into a 3D tumor spheroid model could be used to study if this compound affects macrophage polarization or the immunosuppressive characteristics of the TME. nih.gov

Drug Penetration and Efficacy: 3D spheroid models, which mimic the gradients of nutrients and oxygen found in solid tumors, would provide a more accurate assessment of this compound's ability to penetrate tissue and induce cell death throughout the tumor mass. mdpi.com

The development of these advanced in vitro assays is a crucial step to bridge the gap between simple cell line screening and complex in vivo animal studies, potentially providing better predictions of clinical efficacy.

In Vivo Animal Models for Mechanistic Elucidation

Following in vitro characterization, in vivo animal models are essential for understanding the systemic effects, efficacy, and biological pathways modulated by a compound within a living organism.

Beyond its anti-cancer potential, this compound has demonstrated significant anti-inflammatory properties. ontosight.ai Murine models of inflammation are critical for validating these effects. Research has shown that this compound exerts a clear therapeutic effect in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. nih.gov In this model, the compound's administration led to a notable reduction in lung tissue damage. nih.gov

These in vivo findings correlate with in vitro results where this compound significantly inhibited the production of key inflammatory mediators in LPS-stimulated murine macrophage cells (MH-S). The compound suppressed the release of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Mechanistic studies suggest these anti-inflammatory effects are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway. nih.gov The use of such murine inflammatory models is thus pivotal for confirming the anti-inflammatory potential of this compound and dissecting its mechanism of action in a physiological context.

Xenograft models, which involve transplanting human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice, are a mainstay of preclinical oncology research. thno.org They allow for the assessment of a drug's anti-tumor activity in an in vivo setting and are instrumental for studying pathways involved in tumorigenesis.

While direct xenograft studies focused specifically on this compound are limited in published literature, extensive work on its close analogs demonstrates the power of this approach.

Brusatol: In xenograft models of A549 lung cancer and HCT116 colorectal cancer, brusatol was shown to inhibit tumor growth, notably by sensitizing the tumors to conventional chemotherapy like cisplatin. pnas.orgresearchgate.net This effect was linked to its ability to inhibit the Nrf2-mediated antioxidant response, a key pathway in chemoresistance. researchgate.net

Bruceine D: In an osteosarcoma xenograft model using MNNG/HOS cells, Bruceine D significantly suppressed tumor growth by inhibiting the STAT3 signaling pathway. nih.gov

Bruceantin (B1667948): This compound induced tumor regression in a human myeloma xenograft model (RPMI 8226 cells in SCID mice), with analyses showing an increase in apoptosis within the tumor tissue. mdpi.com

These studies underscore the value of xenograft models in uncovering the in vivo mechanisms of quassinoids. Applying this methodology to this compound is a critical future step to validate its anti-tumor efficacy and determine which tumorigenesis pathways it modulates.

A primary mechanism of action for many anti-cancer agents is the disruption of nucleic acid metabolism, thereby halting the proliferation of rapidly dividing cancer cells. nih.gov Foundational work identified this compound as an "antileukemic" agent, and subsequent studies on related compounds have strongly implicated the inhibition of DNA, RNA, and protein synthesis as a key anti-cancer mechanism for this class of quassinoids. acs.org

In vivo studies using P-388 lymphocytic leukemia models have provided specific insights into how these compounds function. Research on Brusatol and Bruceoside A demonstrated that while RNA and protein synthesis were inhibited, the inhibition of DNA synthesis showed the most direct correlation with in vivo anti-neoplastic activity. A detailed in vivo investigation revealed that Brusatol drastically inhibits purine (B94841) synthesis, with a key target being the regulatory enzyme phosphoribosyl pyrophosphate aminotransferase. Furthermore, brusatol was found to marginally inhibit histone phosphorylation and ribonucleotide reductase activity in vivo.

Although these specific in vivo mechanistic studies were performed on its close analogs, they establish a clear and testable hypothesis for this compound. Future in vivo research should focus on whether this compound similarly inhibits DNA synthesis and purine metabolism in animal models of leukemia or other cancers, which would be crucial for confirming its mechanism of action and advancing its development.

Computational and Omics-Based Research

Modern preclinical research leverages computational and "omics" technologies to accelerate drug discovery and development. These approaches allow for a broad, systems-level understanding of a compound's biological interactions, helping to predict its mechanisms of action, identify potential targets, and foresee challenges in its development. For this compound, these in silico and high-throughput methods offer a powerful lens through which to evaluate its therapeutic potential before extensive in vivo testing.

Network Pharmacology Approaches for Target Identification

Network pharmacology is a computational method that investigates the complex interactions between drug molecules, their protein targets, and the broader network of biological pathways. researchgate.net This approach is particularly suited for natural products like this compound, which may act on multiple targets to achieve a therapeutic effect.

While specific network pharmacology studies exclusively on this compound are not widely available, research on its source, Brucea javanica, provides significant insights into its potential molecular targets. These studies identify numerous active compounds within the plant and predict their collective interactions within human biological systems.

A study on Brucea javanica for the treatment of oral squamous cell carcinoma identified 60 potential targets. nih.govresearchgate.net Through the construction of a protein-protein interaction (PPI) network, several core targets with high connectivity were pinpointed. nih.govresearchgate.net Similarly, research into the mechanisms of Brucea javanica against cervical cancer identified 86 potential targets for its 15 active compounds, with 51 of these targets being relevant to the disease. nih.gov Another investigation focusing on glioblastoma identified key targets including MMP2, HMOX1, BIRC5, EGFR, CCNB2, and TOP2A. thieme-connect.com

These network analyses consistently highlight several key proteins and pathways that are likely modulated by the constituents of Brucea javanica, including this compound.

Table 1: Potential Protein Targets for Brucea javanica Compounds Identified via Network Pharmacology

Target Protein Associated Disease Context Potential Role Reference
AKT1 (RAC-alpha serine/threonine-protein kinase) Oral Squamous Cell Carcinoma, Cervical Cancer Central node in cell survival, proliferation, and metabolism pathways (PI3K-Akt signaling). nih.govresearchgate.netnih.gov
EGFR (Epidermal Growth Factor Receptor) Oral Squamous Cell Carcinoma, Cervical Cancer, Glioblastoma Key driver of cell proliferation, survival, and migration; often dysregulated in cancers. nih.govresearchgate.netnih.govthieme-connect.com
TP53 (Tumor Protein P53) Oral Squamous Cell Carcinoma, Cervical Cancer A critical tumor suppressor involved in cell cycle arrest, apoptosis, and DNA repair. nih.govresearchgate.netnih.gov
CASP3 (Caspase-3) Oral Squamous Cell Carcinoma, Cervical Cancer A key executioner caspase in the apoptotic pathway. nih.govresearchgate.netnih.gov
PTGS2 (Prostaglandin-Endoperoxide Synthase 2 / COX-2) Oral Squamous Cell Carcinoma, Cervical Cancer Enzyme involved in inflammation and pain; often overexpressed in tumors. nih.govresearchgate.netnih.gov
PPARG (Peroxisome Proliferator-Activated Receptor Gamma) Hypertension Nuclear receptor involved in metabolism and inflammation. researchgate.net
JUN (Jun Proto-Oncogene, AP-1 Transcription Factor Subunit) Cervical Cancer Transcription factor involved in cellular proliferation, apoptosis, and inflammation. nih.gov

| BCL2 (B-cell lymphoma 2) | Cervical Cancer | An anti-apoptotic protein that promotes cell survival. | nih.gov |

This table is generated based on network pharmacology studies of the entire Brucea javanica plant extract, which includes this compound as one of its constituents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net It calculates the binding affinity, typically represented as a free energy of binding (kcal/mol), to estimate the strength of the interaction. researchgate.net This allows researchers to screen potential drug candidates against known protein targets and to understand the molecular basis of their activity. researchgate.netunpad.ac.id

A molecular docking study investigating potential H5N1 neuraminidase inhibitors from Brucea javanica analyzed 19 different compounds, including this compound. unpad.ac.id The results showed that this compound exhibited the lowest binding energy among the tested compounds, suggesting a strong theoretical affinity for the neuraminidase binding site. unpad.ac.id However, despite its favorable binding energy, it formed only one hydrogen bond with the amino acid residue Tyr347, whereas other compounds with slightly higher energies formed more extensive interactions. researchgate.net

Another study performed molecular docking on the main components of Brucea javanica, β-sitosterol and luteolin, against the core targets identified through network pharmacology (AKT1, CASP3, PTGS2, TP53, and EGFR). nih.govresearchgate.net The results demonstrated strong binding affinities, supporting the hypothesis that these components effectively interact with key therapeutic targets. nih.govresearchgate.net While this compound was not explicitly docked against these specific cancer targets in this study, the findings for other compounds from the same plant suggest that quassinoids are promising candidates for such interactions.

Table 2: Molecular Docking Results for this compound and Related Compounds

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues Reference
This compound H5N1 Neuraminidase -9.1 Tyr347 unpad.ac.idresearchgate.net
Bruceantinol (B162264) H5N1 Neuraminidase -8.65 Not specified unpad.ac.id
Bruceine G H5N1 Neuraminidase -8.41 Arg292, Arg371, Glu227, Asp151, Arg152, Glu119 unpad.ac.id
Bruceoside C H5N1 Neuraminidase -8.39 Asp151 unpad.ac.id
β-Sitosterol AKT1 -9.18 Not specified nih.gov

| Luteolin | EGFR | -8.48 | Not specified | nih.gov |

This table compiles data from different molecular docking studies. The binding energies may not be directly comparable across studies due to differences in software and parameters.

Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine these docking predictions by showing how the ligand-protein complex behaves in a dynamic, solvated environment. Such simulations could confirm the stability of the interactions predicted for this compound and provide deeper insights into its mechanism of action at the atomic level.

Transcriptomics and Proteomics in Pathway Analysis

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful omics technologies that provide a snapshot of the cellular state in response to a stimulus, such as treatment with a compound. magtechjournal.comnumberanalytics.com By measuring changes in gene and protein expression, researchers can identify the biological pathways that are activated or inhibited by the compound. dovepress.com

Currently, there is a lack of published transcriptomic or proteomic studies that specifically analyze the effects of isolated this compound. However, research on related compounds and extracts from Brucea javanica offers a blueprint for how such an analysis could be approached. For instance, a study on the effects of Brucea javanica oil (BJO) on oral squamous cell carcinoma cells used RT-qPCR (a targeted transcriptomic technique) and Western blotting (a targeted proteomic technique) to validate the findings from network pharmacology. nih.govresearchgate.net This study confirmed that BJO down-regulated the expression of proteins and mRNA related to the EGFR/PI3K/AKT signaling pathway. researchgate.net

An integrative analysis combining transcriptomics and proteomics would provide a comprehensive view of the cellular response to this compound. unpad.ac.iddovepress.com For example, if cells were treated with this compound, RNA sequencing could reveal widespread changes in gene expression. These differentially expressed genes could then be mapped to specific Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, potentially confirming the involvement of pathways suggested by network pharmacology, such as the PI3K-Akt, JAK-STAT, or apoptosis pathways. nih.gov Proteomic analysis could then verify whether these changes at the transcript level translate to changes in protein abundance, providing stronger evidence for pathway modulation. magtechjournal.com This integrated omics approach is crucial for building a robust, evidence-based understanding of this compound's mechanism of action. medrxiv.org

Challenges and Opportunities in Preclinical Development of this compound

The transition of a promising natural product from a laboratory curiosity to a clinical candidate is fraught with challenges. This compound, like many other quassinoids, faces significant hurdles in its preclinical development, primarily related to its physicochemical properties and biological interactions. However, these challenges also present opportunities for innovation in drug formulation and delivery.

Optimization of Bioavailability and Delivery Systems

A major challenge for the clinical application of quassinoids, including this compound, is their poor water solubility and consequently low bioavailability. dovepress.comresearchgate.net Low bioavailability means that after administration, only a small fraction of the compound reaches systemic circulation to exert its therapeutic effect, which can limit its efficacy. mdpi.com

To overcome this, various advanced drug delivery systems are being explored for compounds from Brucea javanica. dovepress.comresearchgate.net These systems aim to enhance solubility, protect the compound from premature degradation, and improve its absorption into the bloodstream. openaccessjournals.comaenova-group.com

Table 3: Potential Drug Delivery Systems for Quassinoids like this compound

Delivery System Description Potential Advantages Reference
Liposomes Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Can improve solubility of fat-soluble compounds, enhance bioavailability, and potentially reduce toxicity. dovepress.comnih.gov
Nanoemulsions / Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Anhydrous mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon contact with aqueous media. Significantly enhances the solubility and dissolution rate of poorly soluble drugs, leading to improved absorption and bioavailability. nih.gov
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm, made from polymers or lipids. Can prolong circulation time, improve stability, and enable targeted delivery to specific tissues, such as tumors. dovepress.comresearchgate.net

| Amorphous Solid Dispersions (ASD) | A technique where the crystalline drug is dispersed in an amorphous state within a polymer matrix. | Increases the apparent solubility and dissolution rate of the drug, thereby enhancing bioavailability. | aenova-group.com |

A study on Bruceine D, another quassinoid from Brucea javanica, successfully developed a self-nanoemulsifying drug delivery system (SNEDDS) that significantly improved its solubility and release profile in simulated intestinal fluid. nih.gov This approach demonstrates a viable strategy that could be adapted for this compound to overcome its bioavailability limitations. The optimization of such formulations is a critical step in the preclinical development pipeline. uv.esmdpi.com

Overcoming Potential Biological Barriers at the Preclinical Stage

Beyond bioavailability, a therapeutic compound must overcome numerous biological barriers to reach its target site in sufficient concentration. frontiersin.orgnih.gov For a compound like this compound, which shows potential as an anticancer agent, a primary obstacle is the complex tumor microenvironment (TME). rsc.org

The TME presents several barriers to drug delivery, including:

Anomalous Vasculature: The blood vessels within tumors are often leaky and disorganized, which can paradoxically hinder uniform drug distribution.

High Interstitial Fluid Pressure: This pressure within the tumor pushes outward, opposing the entry of drugs from the bloodstream. frontiersin.org

Dense Extracellular Matrix: A thick network of proteins and other molecules can physically block the penetration of therapeutic agents into the tumor mass. rsc.org

Cellular Barriers: Once at the tumor, the drug must be taken up by cancer cells (cellular internalization) and avoid being pumped back out by efflux pumps, which contribute to multidrug resistance. frontiersin.orgdovepress.com

Strategies to overcome these barriers often involve the use of sophisticated nanocarrier systems. dovepress.com For instance, nanoparticles can be designed to exploit the enhanced permeability and retention (EPR) effect of tumors. They can also be functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on tumor cells, a strategy known as active targeting. rsc.orgmdpi.com Furthermore, "smart" delivery systems can be engineered to release their payload only in response to specific stimuli within the TME, such as its acidic pH or the presence of certain enzymes. frontiersin.org

Overcoming these biological barriers is a key opportunity in the preclinical development of this compound. By designing and testing advanced delivery systems that can navigate the complex journey from administration to the intracellular target, the therapeutic potential of this promising quassinoid could be fully realized. nih.govdovepress.com

Development of Novel Analogs with Enhanced Mechanistic Specificity

The quest to refine the therapeutic potential of naturally occurring compounds like this compound has led researchers into the realm of medicinal chemistry, specifically through the synthesis of novel analogs. While research directly focused on creating analogs of this compound with enhanced mechanistic specificity is still an emerging field, extensive studies on closely related quassinoids, such as brusatol, provide a valuable blueprint for these future endeavors. The primary goals of creating such analogs are to improve efficacy, reduce toxicity, and, crucially, to sharpen the specificity of their mechanism of action, thereby targeting pathological processes more precisely.

Strategies for developing novel quassinoid analogs often revolve around the chemical modification of the core structure. These modifications can be broadly categorized into alterations of the ester side chain at position C-15, modifications of the A-ring, and changes to the glycosidic moiety. Such changes are designed to alter the molecule's interaction with its biological targets, potentially leading to a more refined or entirely new mechanism of action.

Research into analogs of other quassinoids has demonstrated that even minor chemical changes can lead to significant shifts in biological activity and target specificity. For instance, studies on the quassinoid brusatol have shown that it can inhibit the PI3Kγ isoform. dntb.gov.uanih.gov This has spurred the development of novel synthetic analogs of brusatol with comparable or even superior potency in inhibiting hematologic cancer cell lines. dntb.gov.uanih.gov One such unique analog displayed minimal toxicity to normal human cells, highlighting the potential of analog development to create a new class of PI3K inhibitors for treating hematologic malignancies. dntb.gov.uanih.gov

Another example is the quassinoid analog NBT-272, a derivative of bruceantin, which has been shown to target both the AKT and ERK signaling pathways. aacrjournals.org This dual-pathway inhibition contributes to its potent antiproliferative activity in various tumor models. aacrjournals.org The development of NBT-272 illustrates a key principle in analog design: enhancing mechanistic specificity can involve targeting multiple, synergistic pathways to achieve a more potent therapeutic effect. aacrjournals.org

The general mechanism of action for many quassinoids involves the inhibition of protein synthesis. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the C-15 side chain is a critical determinant of this activity. nih.gov For example, modifications to the C-15 side chain of quassinoid analogs have been shown to directly impact their ability to suppress the expression of proteins like MCL-1, PTTG1, and c-MYC. nih.gov This suggests that by carefully designing the C-15 ester group, it may be possible to create this compound analogs with a more selective inhibitory profile against specific protein synthesis pathways that are dysregulated in cancer.

Furthermore, the glycosylation pattern of quassinoids is known to influence their biological activity. A review of various quassinoids indicated that glycosylation at the C-3 hydroxyl group, as is the case in this compound, can negatively impact anti-TMV activity when compared to their non-glycosylated counterparts. jst.go.jp This suggests that deglycosylation or modification of the sugar moiety could be a viable strategy for enhancing certain biological activities of this compound.

While specific examples of this compound analogs with enhanced mechanistic specificity are not yet widely reported in the literature, the principles derived from the study of other quassinoids provide a clear path forward. Future research will likely focus on the rational design and synthesis of this compound derivatives with modified C-15 side chains and altered glycosylation patterns. These novel analogs would then be subjected to rigorous screening to assess their impact on specific cellular signaling pathways and to identify compounds with a more refined and potent mechanism of action.

Interactive Data Table: Structure-Activity Relationships of Selected Quassinoid Analogs

The following table summarizes key findings from studies on quassinoid analogs, which can inform the future development of this compound derivatives.

Compound/Analog ClassParent CompoundKey Structural ModificationImpact on Mechanism/SpecificityReference
Brusatol Analogs BrusatolC-15 side chain modificationAltered potency of protein synthesis inhibition; changes in suppression of MCL-1, PTTG1, c-MYC nih.gov
Brusatol Analogs BrusatolNot specified in detailIdentification of PI3Kγ as a direct target; enhanced efficacy in hematologic malignancies dntb.gov.uanih.gov
NBT-272 BruceantinDerivative of bruceantinTargets both AKT and ERK signaling pathways aacrjournals.org
General Quassinoids VariousGlycosylation at C-3 OHNegative influence on anti-TMV activity compared to aglycones jst.go.jp

Conclusion and Research Outlook for Bruceoside B

Summary of Current Preclinical Mechanistic Understanding

Bruceoside B, a quassinoid glycoside isolated from Brucea javanica, has demonstrated notable biological activities in preclinical studies, primarily focusing on its anti-inflammatory and potential anti-cancer effects. frontiersin.orgtargetmol.com Current research indicates that the mechanistic actions of this compound are multifaceted, primarily involving the modulation of key signaling pathways.

In the context of inflammation, this compound has been shown to significantly inhibit the PI3K/Akt/NF-κB signaling pathway. researchgate.net This was observed through its ability to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide-activated macrophages. researchgate.net Mechanistically, it achieves this by inhibiting the phosphorylation of IκB-α and NF-κB, which are crucial steps in the activation of the NF-κB pathway. researchgate.net Furthermore, this compound has been found to inhibit the activity of Akt and its downstream targets, suggesting a regulatory role in apoptosis as well. researchgate.net

While direct studies on the anti-cancer mechanisms of this compound are less extensive than for other quassinoids like Brusatol (B1667952) or Bruceine D, its classification as a quassinoid suggests potential involvement in pathways commonly affected by this class of compounds. explorationpub.comnih.govdntb.gov.ua Quassinoids are generally known to inhibit protein synthesis and affect signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and STAT3 pathways. explorationpub.comfrontiersin.orgucl.ac.uk For instance, the related compound Brusatol has been shown to inhibit the Nrf2-mediated defense mechanism, enhancing the efficacy of chemotherapy. frontiersin.orgdovepress.com Given the structural similarities, it is plausible that this compound shares some of these anti-proliferative and pro-apoptotic mechanisms. Additionally, some studies have hinted at its potential as an anti-tuberculosis agent through the inhibition of the InhA enzyme. targetmol.comfip.org

The current understanding of this compound's mechanism is summarized in the following table:

Biological Process Signaling Pathway/Molecular Target Observed Effects References
Anti-inflammationPI3K/Akt/NF-κB- Decreased NO, TNF-α, IL-6, IL-1β secretion- Inhibition of p-IκB-α and p-NF-κB expression- Inhibition of Akt phosphorylation researchgate.net
Apoptosis RegulationPI3K/Akt- Reduced activation of apoptotic pathways researchgate.net
Potential Anti-TuberculosisInhA enzyme- Inhibition of Mycobacterium enoyl acyl carrier protein reductase targetmol.comfip.org

Identification of Knowledge Gaps in this compound Research

Despite the foundational understanding of this compound's anti-inflammatory actions, significant knowledge gaps persist, limiting a comprehensive understanding of its therapeutic potential. ngoconglem.comresearchgate.netnih.gov These gaps span from its fundamental molecular interactions to its broader physiological effects.

A primary knowledge gap is the lack of a precisely identified direct molecular target for this compound. While its inhibitory effects on signaling pathways like PI3K/Akt/NF-κB are documented, the specific protein(s) it directly binds to initiate these downstream effects remain unknown. researchgate.netnih.gov This is a common challenge in the research of many natural products. nih.gov

Furthermore, the full spectrum of its anti-cancer activity is largely unexplored. Most of the anti-cancer mechanisms are inferred from studies on other quassinoids. nih.govfrontiersin.org There is a need for direct investigation into this compound's effects on various cancer cell lines to determine its specific anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties. The potential for synergistic effects with existing chemotherapeutic agents is another area that warrants investigation. biorxiv.org

The in vivo efficacy and pharmacokinetics of this compound are also not well-characterized. While one study has shown its therapeutic effect in a mouse model of acute lung injury, more extensive in vivo studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

Finally, comparative studies between this compound and other well-studied quassinoids like Brusatol and Bruceine D are lacking. Such studies would be invaluable in elucidating the structure-activity relationships within this class of compounds and highlighting the unique therapeutic potential of this compound.

Identified Knowledge Gap Rationale
Direct Molecular Target(s) The specific protein(s) that this compound directly interacts with to initiate its biological effects have not been identified. nih.gov
Comprehensive Anti-Cancer Profile Direct evidence of this compound's activity against various cancer types and its specific molecular mechanisms in cancer cells is limited.
In Vivo Pharmacokinetics and Efficacy There is a lack of extensive in vivo data on the ADME properties and therapeutic efficacy of this compound in various disease models. researchgate.netmdpi.com
Structure-Activity Relationship Comparative studies with other quassinoids are needed to understand the significance of its specific chemical structure for its biological activity.
Selectivity and Off-Target Effects The selectivity of this compound for its intended targets versus potential off-target effects is largely unknown.

Future Directions for Comprehensive Academic Investigation

To address the existing knowledge gaps, future research on this compound should adopt a multi-pronged approach, moving from fundamental mechanistic studies to more translational preclinical investigations.

A crucial first step is the identification of its direct molecular target(s). This can be achieved using modern techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational molecular docking studies. fip.orgacs.org Elucidating the direct binding partners will provide a more precise understanding of its mechanism of action.

Comprehensive in vitro screening against a diverse panel of cancer cell lines is essential to map out its anti-cancer spectrum. These studies should be followed by detailed mechanistic investigations to explore its effects on cell cycle progression, apoptosis, autophagy, and key cancer-related signaling pathways beyond PI3K/Akt. nih.gov

Further in vivo studies are imperative. These should not only validate the in vitro findings in animal models of inflammation and cancer but also thoroughly characterize the pharmacokinetic and pharmacodynamic properties of this compound. mdpi.com This will provide crucial information for its potential development as a therapeutic agent.

Finally, the development of synthetic analogs of this compound could open new avenues for research. ucl.ac.uk This would not only help in optimizing its therapeutic properties but also in creating more specific molecular probes to study the biological pathways it modulates.

Potential for this compound as a Mechanistic Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound holds promise as a mechanistic probe to investigate complex biological systems. nih.govstonybrookmedicine.edu A well-characterized small molecule inhibitor can be a powerful tool to dissect the roles of specific signaling pathways in various physiological and pathological processes. nih.gov

Given its demonstrated ability to inhibit the PI3K/Akt/NF-κB pathway, this compound could be utilized to study the intricate roles of this pathway in inflammatory diseases, immune responses, and cancer biology. researchgate.net Its specificity, once fully established, would make it a valuable tool for researchers to selectively modulate this pathway in cellular and animal models.

For instance, this compound could be used to investigate the specific contribution of the PI3K/Akt pathway to different phases of the inflammatory response or to explore the consequences of inhibiting this pathway in specific cell types. In cancer research, it could help to unravel the complex interplay between the PI3K/Akt pathway and other oncogenic signaling networks.

Q & A

(Basic) How can Bruceoside B be isolated and characterized from Brucea javanica?

Isolation involves ethanol or methanol extraction followed by chromatographic techniques (e.g., HPLC or column chromatography) to separate this compound from other compounds. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy to resolve its glycosidic and aglycone moieties and mass spectrometry (MS) to confirm molecular weight. Comparative analysis with structurally similar compounds (e.g., Bruceoside A/C) is critical for identification . Purity validation should adhere to protocols for known compounds, including high-performance liquid chromatography (HPLC) with UV detection .

(Advanced) What experimental strategies elucidate the structure-activity relationship (SAR) of this compound?

SAR studies require synthesizing analogs with modifications to the β-D-glucosyl group (R1) or the ketone/hydroxyl side chain (R2) (see structural comparison in ). Pharmacological assays (e.g., cytotoxicity or anti-inflammatory tests) should be paired with molecular docking to map interactions with target proteins (e.g., NF-κB or caspases). Dose-response curves and selectivity indices must be calculated to distinguish scaffold-specific effects from nonspecific toxicity. Confounding factors, such as solubility in assay media, should be controlled using surfactants or co-solvents .

(Basic) What pharmacological models are used to assess this compound’s bioactivity?

Common models include:

  • In vitro : Cytotoxicity assays (e.g., MTT on cancer cell lines like HepG2 or A549) .
  • In vivo : Murine models for inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors. Ensure proper controls (vehicle and positive control, e.g., doxorubicin) and ethical approval for animal studies .

(Advanced) How can researchers resolve discrepancies in reported pharmacological data for this compound?

Contradictions may arise from variations in compound purity, assay conditions, or cell line sensitivity. Mitigation strategies include:

  • Replication : Reproduce studies using standardized protocols (e.g., identical cell passage numbers or solvent concentrations) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like extraction methods or storage conditions .
  • Structural analogs : Compare bioactivity of this compound with its derivatives (e.g., Bruceoside C) to isolate functional groups responsible for observed effects .

(Basic) What spectroscopic methods confirm this compound’s purity and structure?

  • 1H/13C NMR : Resolve proton environments in the glucosyl and aglycone units.
  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₃₂H₄₈O₁₂ for this compound) .
  • Infrared (IR) spectroscopy : Identify hydroxyl and carbonyl functional groups.
    Purity must exceed 95% (validated via HPLC with a refractive index detector) .

(Advanced) What considerations are critical when designing in vivo studies for this compound?

  • Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life.
  • Control groups : Include vehicle-only and disease-model controls to isolate compound-specific effects.
  • Ethical compliance : Adhere to institutional guidelines for humane endpoints and sample sizes .

(Basic) What challenges arise in synthesizing this compound derivatives for SAR studies?

Key challenges include stereochemical control during glycosylation and regioselective functionalization of the aglycone. Solid-phase synthesis or enzymatic methods may improve yield. Purification requires reverse-phase HPLC with gradient elution to separate diastereomers .

(Advanced) How can computational methods enhance this compound research?

  • Molecular docking : Predict binding affinities to targets like topoisomerase II or cyclooxygenase-2.
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time.
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize analogs for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.